(S)-(+)-MDMA Hydrochloride
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Overview
Description
(S)-(+)-3,4-MDMA (hydrochloride) is a chemical compound known for its psychoactive properties. It is a stereoisomer of 3,4-methylenedioxymethamphetamine, commonly referred to as ecstasy. This compound is characterized by its ability to release serotonin and dopamine from axon terminals, making it a potent entactogen and stimulant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-3,4-MDMA (hydrochloride) typically involves the following steps:
Formation of the precursor: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) from safrole.
Reductive amination: MDP2P is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to form 3,4-methylenedioxymethamphetamine.
Resolution of enantiomers: The racemic mixture of 3,4-methylenedioxymethamphetamine is resolved into its enantiomers using chiral resolution techniques.
Formation of hydrochloride salt: The (S)-(+)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of (S)-(+)-3,4-MDMA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: (S)-(+)-3,4-MDMA (hydrochloride) can undergo oxidation reactions, leading to the formation of quinones and other oxidative metabolites.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidative metabolites.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(S)-(+)-3,4-MDMA (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of related compounds.
Biology: Studied for its effects on neurotransmitter release and neurotoxicity.
Medicine: Investigated for potential therapeutic uses in treating post-traumatic stress disorder (PTSD) and other psychiatric conditions.
Industry: Utilized in forensic science for the identification of illicit substances .
Mechanism of Action
The primary mechanism of action of (S)-(+)-3,4-MDMA (hydrochloride) involves the release of serotonin, dopamine, and norepinephrine from presynaptic neurons. It acts as a substrate for the serotonin transporter, leading to the reversal of transporter function and the release of serotonin into the synaptic cleft. This results in increased serotonin levels and subsequent activation of serotonin receptors, leading to its psychoactive effects .
Comparison with Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxyethylamphetamine (MDEA)
- Methamphetamine
Comparison:
- 3,4-Methylenedioxyamphetamine (MDA): Similar in structure but lacks the methyl group on the amine, leading to different pharmacological effects.
- 3,4-Methylenedioxyethylamphetamine (MDEA): Similar in structure but has an ethyl group instead of a methyl group, resulting in different potency and duration of action.
- Methamphetamine: Lacks the methylenedioxy group, leading to different psychoactive properties and a higher potential for abuse .
(S)-(+)-3,4-MDMA (hydrochloride) is unique due to its specific stereochemistry, which influences its interaction with neurotransmitter transporters and receptors, resulting in its distinct psychoactive effects.
Biological Activity
(S)-(+)-MDMA Hydrochloride, commonly known as MDMA, is a synthetic compound belonging to the phenethylamine class and is known for its psychoactive properties. This article explores the biological activity of (S)-(+)-MDMA, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications through various research findings and case studies.
Pharmacokinetics
The pharmacokinetics of (S)-(+)-MDMA involve its absorption, distribution, metabolism, and excretion. After oral administration, MDMA is rapidly absorbed, with peak plasma concentrations typically reached within 1-2 hours. The elimination half-life of (S)-(+)-MDMA is approximately 4.1 hours, which is shorter compared to its enantiomer (R)-(-)-MDMA, which has a half-life of about 12-14 hours .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | ~236 ng/mL (125 mg) |
Half-Life | 4.1 hours |
Metabolism | Primarily via CYP2D6 |
Active Metabolites | MDA |
The metabolism of (S)-(+)-MDMA primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP2D6. Notably, the metabolic pathways differ between the enantiomers; (S)-(+)-MDMA tends to produce lower concentrations of certain metabolites compared to (R)-(-)-MDMA .
Pharmacodynamics
(S)-(+)-MDMA exhibits a complex profile of pharmacological effects primarily through its action on monoamine neurotransmitters. It functions as both a reuptake inhibitor and a releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This dual mechanism contributes to its stimulant and empathogenic effects.
- Monoamine Release : MDMA promotes the release of neurotransmitters by reversing their transport mechanisms. This leads to increased extracellular levels of serotonin, dopamine, and norepinephrine .
- Receptor Interactions : MDMA binds to various receptors including serotonin receptors (5-HT2A and 5-HT2B), which are implicated in its psychoactive effects .
Comparative Monoamine Uptake
Compound | NE Uptake | DA Uptake | 5-HT Uptake |
---|---|---|---|
S-(+)-Amph | 0.094 | 1.30 | >10 |
(±)-MDMA | 0.447 | 17 | 1.36 |
The data indicate that (S)-(+)-MDMA has significantly higher serotonin uptake compared to norepinephrine and dopamine .
Clinical Implications
Research has shown that the use of MDMA can lead to both therapeutic benefits and adverse effects. Clinical studies have explored its potential in treating PTSD and anxiety disorders due to its empathogenic properties . However, misuse can result in severe complications such as serotonin syndrome.
Case Studies
A notable case series documented four patients who experienced life-threatening serotonin syndrome after consuming MDMA at an electronic dance music festival. Symptoms included hyperthermia and altered mental status, leading to one fatality among the group. The survivors were treated with cyproheptadine, highlighting the importance of timely intervention in cases of MDMA toxicity .
Properties
CAS No. |
69558-32-3 |
---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
LUWHVONVCYWRMZ-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)NC.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origin of Product |
United States |
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